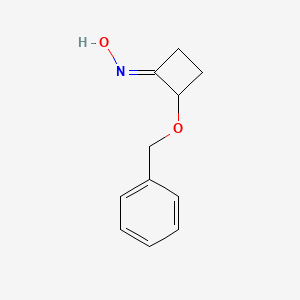

2-Benzyloxy-cyclobutanone oxime

CAS No.:

Cat. No.: VC18621231

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (NE)-N-(2-phenylmethoxycyclobutylidene)hydroxylamine |

| Standard InChI | InChI=1S/C11H13NO2/c13-12-10-6-7-11(10)14-8-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2/b12-10+ |

| Standard InChI Key | FGYKIRPKEHNLCC-ZRDIBKRKSA-N |

| Isomeric SMILES | C1C/C(=N\O)/C1OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC(=NO)C1OCC2=CC=CC=C2 |

Introduction

2-Benzyloxy-cyclobutanone oxime is an organic compound that belongs to the class of oximes, characterized by the functional group R1R2C=NOH. It is also classified as a ketone due to the presence of a carbonyl group in its cyclobutanone moiety. This compound features a cyclobutanone structure with a benzyloxy group and an oxime functional group, making it notable for its potential applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of 2-Benzyloxy-cyclobutanone oxime typically involves two main steps:

-

Formation of the Oxime: Cyclobutanone reacts with hydroxylamine to form the oxime.

-

Introduction of the Benzyloxy Group: This can be achieved through etherification reactions.

Reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and reaction time are crucial for optimizing yield and purity.

Chemical Reactions and Mechanisms

2-Benzyloxy-cyclobutanone oxime can undergo various chemical reactions, including reduction and hydrolysis. The mechanism of action primarily involves nucleophilic attack at the carbonyl carbon by hydroxylamine during its formation, resulting in a tetrahedral intermediate that rearranges to yield the final oxime product.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are used to confirm the molecular structure and identify functional groups in 2-Benzyloxy-cyclobutanone oxime.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume